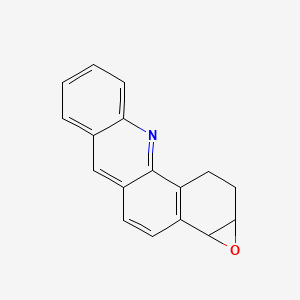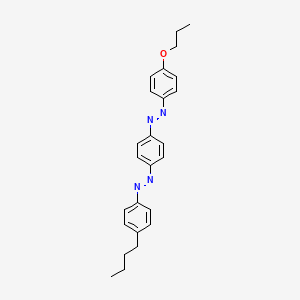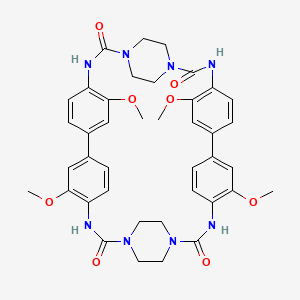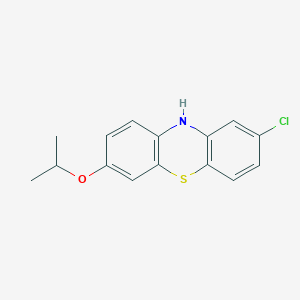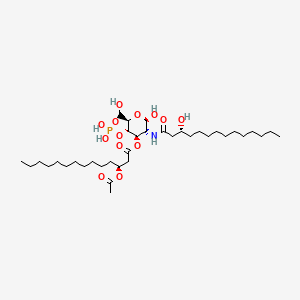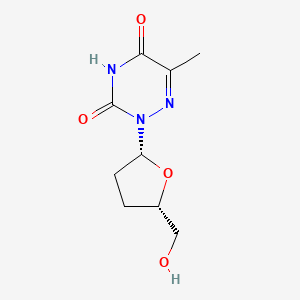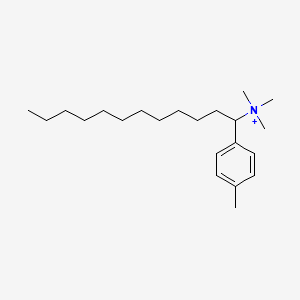
Toloconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Toloconium is typically synthesized through a quaternization reaction. The process involves the reaction of a tertiary amine with an alkylating agent. For instance, the synthesis can be achieved by reacting 1-(4-methylphenyl)dodecylamine with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50°C to 70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
Toloconium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ammonium compounds.
科学研究应用
Toloconium has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized as an antistatic agent in the production of plastics and textiles.
作用机制
Toloconium exerts its effects primarily through its surfactant properties. It reduces surface tension and disrupts cell membranes, leading to cell lysis. The molecular targets include lipid bilayers of cell membranes, where it integrates and causes structural disruption. This mechanism is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and disinfectants.
Uniqueness
Toloconium is unique due to its specific alkyl chain length and aromatic ring, which confer distinct physicochemical properties. These properties make it particularly effective as an antistatic agent and in disrupting microbial cell membranes compared to other quaternary ammonium compounds.
属性
CAS 编号 |
14054-12-7 |
|---|---|
分子式 |
C22H40N+ |
分子量 |
318.6 g/mol |
IUPAC 名称 |
trimethyl-[1-(4-methylphenyl)dodecyl]azanium |
InChI |
InChI=1S/C22H40N/c1-6-7-8-9-10-11-12-13-14-15-22(23(3,4)5)21-18-16-20(2)17-19-21/h16-19,22H,6-15H2,1-5H3/q+1 |
InChI 键 |
YTPPIAQYUNXREO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



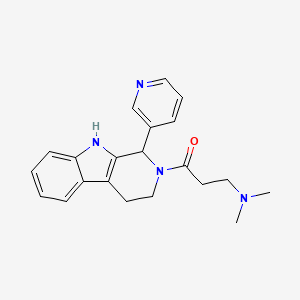
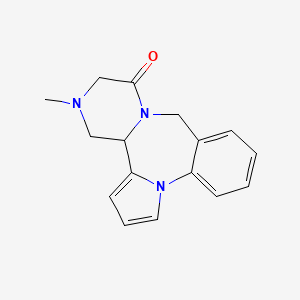

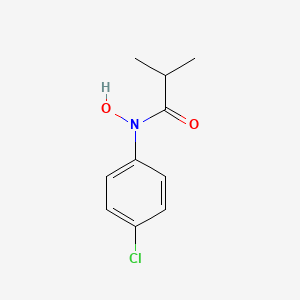

![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
